N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Description
This compound features a tricyclic framework (dioxa-thia-azatricyclo[7.3.0.0³,⁷]) fused with a 4-ethoxybenzothiazole moiety. Its molecular complexity arises from the interplay of heteroatoms (O, S, N) and fused aromatic systems, which confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-2-21-10-4-3-5-13-15(10)19-17(24-13)20-16-18-9-6-11-12(23-8-22-11)7-14(9)25-16/h3-7H,2,8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYUBWYKQAMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves the reaction of 4-ethoxy-1,3-benzothiazole-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Tricyclic Framework Analogues
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide
- Structural Differences : Replaces the 4-ethoxybenzothiazole group with a 4-methoxybenzamide.
- Molecular Formula : C₁₆H₁₂N₂O₄S (MW 328.34) vs. the target compound’s likely formula (estimated C₁₇H₁₄N₂O₃S₂, MW ~366.43).
- The benzamide moiety may alter hydrogen-bonding interactions with biological targets .
N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraen-2-amine
- Structural Differences: Substitutes the benzothiazole with a phenyl group and introduces a dimethylaminoethyl side chain.
Benzothiazole-Containing Derivatives
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
- Structural Differences : Lacks the tricyclic core but shares the benzothiazole motif.
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine
Computational Clustering
- Butina Algorithm : Compounds with the tricyclic core and benzothiazole groups would cluster together due to topological similarity, suggesting overlapping target profiles (e.g., enzyme inhibition or CNS activity) .
- Electronic Properties : The ethoxy group in the target compound introduces moderate electron-donating effects compared to methoxy or nitro groups, influencing charge distribution and binding affinity .
Pharmacological and Functional Insights
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Antitumor Properties
Recent studies have highlighted the compound's potential as an antitumor agent . For instance, compounds with structural similarities to benzothiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. In particular, compounds featuring benzothiazole moieties have been evaluated for their antiproliferative activity , showing promising results against lung adenocarcinoma cell lines (A549) and mouse fibroblast cell lines (NIH/3T3) .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The benzothiazole core is known to interact with various biological targets, including enzymes involved in cancer progression. This interaction can disrupt critical signaling pathways that promote tumor growth .
- Induction of Apoptosis : Studies indicate that the compound may induce programmed cell death (apoptosis) in cancer cells. Flow cytometry analyses have shown increased apoptotic cell levels upon treatment with similar benzothiazole derivatives .
- Anticholinesterase Activity : Some derivatives of benzothiazole have been screened for their ability to inhibit acetylcholine and butyrylcholinesterase enzymes, suggesting potential applications in neurodegenerative diseases .
Summary of Research Findings
Research has consistently shown that compounds related to this compound exhibit a range of biological activities:
Study 1: Antitumor Activity Evaluation
In a study evaluating novel triazine derivatives with benzothiazole structures, one compound demonstrated a high level of cytotoxicity with an IC50 value indicative of strong antitumor potential . The study utilized flow cytometry to assess the mechanism of action and confirmed that the compound led to increased apoptotic cells compared to untreated controls.
Study 2: Enzyme Interaction Analysis
Another research effort focused on the interaction profiles of various benzothiazole derivatives with specific enzymes implicated in cancer pathways. The findings revealed that certain structural modifications enhanced enzyme binding affinity and improved biological activity . This suggests that further exploration of structural analogs could yield compounds with enhanced therapeutic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
